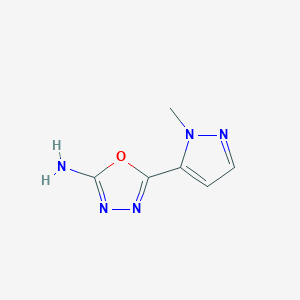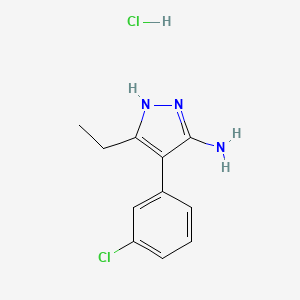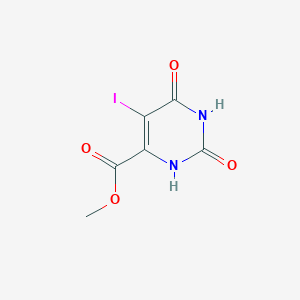
3,5-Dibromo-6-chloropyrazin-2-amine
Overview
Description
“3,5-Dibromo-6-chloropyrazin-2-amine” is an organic compound that belongs to the class of aminopyrazines . These are organic compounds containing an amino group attached to a pyrazine ring . It is also known as 2-amino-3,5-dibromo-6-chloropyrazine .
Molecular Structure Analysis
The molecular formula of “this compound” is C4H2Br2ClN3 . The molecular weight is 287.34 g/mol .Physical and Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 324.0±37.0 °C . The density is 1.237 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Regioselective Nucleophilic Aromatic Substitution Reactions
Studies on regioselective nucleophilic aromatic substitution (S(N)Ar) reactions have observed differences in regioselectivity with unsymmetrical 3,5-dichloropyrazines, including compounds similar to 3,5-Dibromo-6-chloropyrazin-2-amine. This research has shown that electron-withdrawing or electron-donating groups at specific positions influence the site of nucleophilic attack, providing a deeper understanding of the reactivity of such compounds (Scales et al., 2013).
Synthesis of Chloropyrazines
In the synthesis of chloropyrazines, the use of 3-substituted pyrazine 1-oxides with different reagents leads to the formation of chloropyrazines with varying regioselectivities. This method has been applied to synthesize a range of chloropyrazine derivatives, showing the versatility and importance of these compounds in chemical synthesis (Sato & Fujii, 1994).
Amination of Chloro-Substituted Heteroarenes
Research on the amination of chloro-substituted heteroarenes, including chloropyrazines, has been conducted. These studies have explored how different adamantane-containing amines react with chloropyrazines, leading to selective substitution and yielding valuable insights into the reactivity of these compounds (Abel et al., 2016).
Catalyzed Amination Reactions
Studies on the palladium-catalyzed amination of polyhalopyridines, closely related to pyrazines, have demonstrated the high efficiency and selectivity of these reactions. Such research highlights the potential of catalyzed reactions in the functionalization of halogenated pyrazines and related compounds (Ji, Li, & Bunnelle, 2003).
Synthesis of Anti-Inflammatory and Antioxidant Agents
Recent advancements in the synthesis of pyrazine derivatives have led to the development of compounds with potential anti-inflammatory and antioxidant properties. This includes the creation of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs, which have shown promising biological activities (Shankar et al., 2017).
Mechanism of Action
Target of Action
3,5-Dibromo-6-chloropyrazin-2-amine is a derivative of pyrazine, an important molecular scaffold employed in organic optoelectronic materials Related compounds such as 2-amino-6-chloropyrazine have been used in the preparation of a2b adenosine receptor antagonists .
Mode of Action
It’s known that pyrazine derivatives can interact with their targets through various mechanisms, including binding to receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
Pyrazine derivatives are known to be involved in a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Related compounds have shown a variety of biological activities, suggesting that this compound could also have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
3,5-Dibromo-6-chloropyrazin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with aminopyrazines, a class of organic compounds containing an amino group attached to a pyrazine ring . These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways and cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s structure allows it to interact with specific targets within the cell, influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects. It is crucial to determine the appropriate dosage to avoid any harmful effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, affecting its function and viability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall effects on cellular function .
Properties
IUPAC Name |
3,5-dibromo-6-chloropyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2ClN3/c5-1-3(7)10-4(8)2(6)9-1/h(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOICDJWYSOXRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671928 | |
| Record name | 3,5-Dibromo-6-chloropyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566205-01-4 | |
| Record name | 3,5-Dibromo-6-chloropyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B1388451.png)



![5-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1388460.png)

![3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine](/img/structure/B1388462.png)

![3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1388466.png)

![N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine](/img/structure/B1388468.png)

![Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1388473.png)
![7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1388474.png)
